8-(Bromomethyl)isoquinoline
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 8-(Bromomethyl)isoquinoline is CD26 , also known as Dipeptidyl Peptidase-4 (DPP4) . CD26/DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism, immune regulation, and signal transduction .
Mode of Action
This compound acts as an inhibitor of CD26/DPP4 . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrates, thereby modulating the biological processes that the enzyme is involved in .
Biochemical Pathways
CD26/DPP4 is known to be involved in a variety of biological processes, including glucose metabolism, immune response, and signal transduction .
Result of Action
The inhibition of CD26/DPP4 by this compound can lead to a variety of molecular and cellular effects, depending on the specific biological context. For instance, in the context of glucose metabolism, inhibition of CD26/DPP4 can lead to increased levels of incretin hormones, which stimulate insulin secretion, thereby potentially having a hypoglycemic effect .
Biochemical Analysis
Biochemical Properties
8-(Bromomethyl)isoquinoline interacts with the enzyme CD26 . CD26 is a serine exopeptidase involved in various biological processes, including immune regulation and signal transduction . The interaction between this compound and CD26 inhibits the activity of the enzyme, which can influence biochemical reactions within the cell .
Cellular Effects
The inhibition of CD26 by this compound can have various effects on cells. CD26 plays a role in signal transduction pathways, influencing cell function . Therefore, the inhibition of CD26 can potentially alter these pathways, affecting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with CD26 . By binding to this enzyme, this compound inhibits its activity, which can lead to changes in gene expression and cellular function .
Metabolic Pathways
Given its interaction with CD26, it may influence pathways where this enzyme plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethyl)isoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methylisoquinoline derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents
Major Products Formed
Nucleophilic Substitution: Isoquinoline derivatives with various functional groups (e.g., azido, thiol, alkoxy).
Oxidation: Isoquinoline N-oxides.
Reduction: Methylisoquinoline derivatives
Scientific Research Applications
8-(Bromomethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of CD26, which is involved in immune response regulation.
Medicine: Potential therapeutic agent due to its inhibitory effects on enzymes like CD26.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 8-(Chloromethyl)isoquinoline
- 8-(Fluoromethyl)isoquinoline
- 8-(Hydroxymethyl)isoquinoline
- 8-(Methoxymethyl)isoquinoline
Uniqueness
8-(Bromomethyl)isoquinoline is unique due to its bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methoxy counterparts.
Properties
IUPAC Name |
8-(bromomethyl)isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNMLTSJDRYDLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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